7-Chlorobicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
7-Chlorobicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C8H7Cl It is a derivative of bicyclo[420]octa-1,3,5-triene, where a chlorine atom is substituted at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is the reaction of bicyclo[4.2.0]octa-1,3,5-triene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity for the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.2.0]octa-1,3,5-triene by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of epoxides or other oxygenated compounds.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.
Scientific Research Applications
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity and unique electronic properties, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the chlorine substitution.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with a bromine atom instead of chlorine.
7-Iodobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with an iodine atom instead of chlorine.
Uniqueness
7-Chlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
61599-88-0 |
---|---|
Molecular Formula |
C8H7Cl |
Molecular Weight |
138.59 g/mol |
IUPAC Name |
7-chlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H7Cl/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
InChI Key |
WTWLGTHCUYESQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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